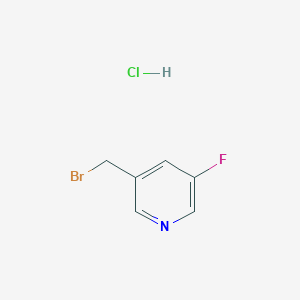
3-(Bromomethyl)-5-fluoropyridinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-5-fluoropyridinehydrochloride is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the third position and a fluorine atom at the fifth position of the pyridine ring, with the hydrochloride salt form enhancing its solubility and stability
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-fluoropyridinehydrochloride typically involves the bromination of 5-fluoropyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl₄) under reflux conditions to achieve the desired bromomethylation .
Industrial Production Methods: For large-scale industrial production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and minimize side reactions. Additionally, the use of environmentally friendly solvents and reagents is preferred to reduce the environmental impact of the synthesis process .
化学反应分析
Types of Reactions: 3-(Bromomethyl)-5-fluoropyridinehydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridine derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be employed to remove the bromine atom or to convert the bromomethyl group into a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-(azidomethyl)-5-fluoropyridine, while reduction with sodium borohydride produces 3-methyl-5-fluoropyridine .
科学研究应用
3-(Bromomethyl)-5-fluoropyridinehydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific diseases.
作用机制
The mechanism of action of 3-(Bromomethyl)-5-fluoropyridinehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The fluorine atom enhances the compound’s binding affinity and selectivity by participating in hydrogen bonding and electrostatic interactions .
相似化合物的比较
3-(Bromomethyl)-5-methylpyridine: Similar in structure but with a methyl group instead of a fluorine atom.
3-(Chloromethyl)-5-fluoropyridine: Contains a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-5-chloropyridine: Contains a chlorine atom instead of a fluorine atom.
Uniqueness: 3-(Bromomethyl)-5-fluoropyridinehydrochloride is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. The combination of these halogens allows for specific interactions with biological targets and enhances the compound’s utility in various applications .
属性
分子式 |
C6H6BrClFN |
|---|---|
分子量 |
226.47 g/mol |
IUPAC 名称 |
3-(bromomethyl)-5-fluoropyridine;hydrochloride |
InChI |
InChI=1S/C6H5BrFN.ClH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H |
InChI 键 |
PFAJAIJKKMDMPW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=C1F)CBr.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)


![N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide](/img/structure/B13130100.png)
![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13130108.png)






